Pre-fluorinated building block bypasses hazardous late-stage fluorination. Key advantages:
2,2-Difluorosuccinic acid is a highly specialized, alpha,alpha-difluorinated dicarboxylic acid that serves as a premium building block in advanced organic synthesis and materials science. Presenting as a crystalline solid with a melting point of 144–146 °C, this compound is defined by the strong electron-withdrawing effect of its gem-difluoro group, which drastically alters its electronic distribution and acidity compared to standard aliphatic dicarboxylic acids [1]. In industrial and research procurement, it is primarily sourced as a stable, pre-fluorinated precursor to bypass the hazards and poor regioselectivity associated with late-stage fluorination. It is highly valued for synthesizing difluorinated heterocycles—such as 3,3-difluoropyrrolidines—and for applications requiring precise protonation control, including selective enzyme inhibition and advanced supramolecular electronics [2].
Attempting to substitute 2,2-difluorosuccinic acid with unfluorinated succinic acid or mono-fluorosuccinic acid fundamentally compromises both chemical processability and end-product performance. The gem-difluoro substitution induces a profound inductive effect that lowers the primary pKa by over two full units, shifting the molecule's protonation state and receptor binding modes in ways that unfluorinated analogs cannot replicate [1]. Furthermore, from a manufacturing perspective, relying on generic succinic acid and attempting late-stage gem-difluorination typically requires harsh, hazardous reagents (such as DAST or SF4) and suffers from poor yields and regioselectivity. Procuring the precisely fluorinated 2,2-difluorosuccinic acid enables direct, scalable access to volatile intermediates like 2,2-difluorosuccinic anhydride via simple dehydration, ensuring high-purity downstream cyclization without the bottleneck of aggressive fluorination steps[2].
Geminal 2,2-difluoro pattern enables unique HF elimination pathway; monofluoro and perfluoro analogs act as pure competitive inhibitors, not slow substrates.
Partial deprotonation and 80-fold conductance shift are specific to this guest; tartaric acid and non-fluorinated diacids exhibit different binding and charge-transport behavior.
Direct HF elimination to fluorofumaric acid is not accessible from vicinal difluoro, monofluoro, or non-fluorinated succinic acids; substitution alters monomer structure and reactivity.
The gem-difluoro group in 2,2-difluorosuccinic acid exerts a massive electron-withdrawing effect, drastically increasing its acidity compared to the unfluorinated baseline. 2,2-Difluorosuccinic acid exhibits a pKa1 of 1.93 and a pKa2 of 3.70, whereas standard succinic acid has a pKa1 of 4.21 and a pKa2 of 5.64[1]. This ~2.28 unit drop in the primary dissociation constant means that at a pH of 3.0, 2,2-difluorosuccinic acid is predominantly deprotonated, while succinic acid remains almost entirely in its neutral, fully protonated state [2].
| Evidence Dimension | Primary acid dissociation constant (pKa1) |
| Target Compound Data | 1.93 |
| Comparator Or Baseline | 4.21 (Succinic acid) |
| Quantified Difference | 2.28 unit reduction in pKa1 (over 100-fold increase in acidity) |
| Conditions | Aqueous solution at 25 °C |
This profound shift in acidity dictates the molecule's ionization state at physiological and process pH, making it essential for pH-responsive formulations and altering its solubility and reactivity profiles during synthesis.
The structural and electronic modifications introduced by the gem-difluoro group fundamentally alter how the molecule interacts with biological targets. In assays evaluating the inhibition of Mg2+-dependent porphobilinogen synthase (PBGS) from Pseudomonas aeruginosa, standard succinic acid acts as a noncompetitive inhibitor with a Ki of 9.0 mM. In contrast, 2,2-difluorosuccinic acid shifts the mechanism entirely, acting as a competitive inhibitor with a stronger affinity (Ki = 7.0 mM)[1].
| Evidence Dimension | Enzyme inhibition mechanism and constant (Ki) |
| Target Compound Data | Competitive inhibition (Ki = 7.0 mM) |
| Comparator Or Baseline | Noncompetitive inhibition (Ki = 9.0 mM) (Succinic acid) |
| Quantified Difference | Shift from noncompetitive to competitive binding with a 22% improvement in Ki |
| Conditions | In vitro enzymatic assay with P. aeruginosa Mg2+-dependent PBGS at room temperature |
This mechanistic shift proves that 2,2-difluorosuccinic acid is not merely a passive structural analog but a distinct pharmacophore, essential for designing targeted competitive inhibitors for bacterial enzymes.
Synthesizing difluorinated heterocycles requires stable, reactive intermediates. 2,2-Difluorosuccinic acid can be efficiently converted into 2,2-difluorosuccinic anhydride—a highly volatile but critical intermediate—using trifluoroacetic anhydride (TFAA) in isopropyl acetate. This process achieves >98% conversion and allows for immediate downstream amidation (e.g., with benzylamine) to yield amic acids in 95% assay yield [1]. Attempting to fluorinate succinic anhydride directly is highly inefficient and prone to degradation. Procuring the pre-fluorinated acid ensures a clean, scalable through-process for complex pharmaceutical building blocks [2].
| Evidence Dimension | Yield of downstream cyclization intermediate (amic acid) |
| Target Compound Data | 95% assay yield via 2,2-difluorosuccinic anhydride |
| Comparator Or Baseline | Late-stage fluorination of unfluorinated precursors (historically low yield, requires hazardous gases) |
| Quantified Difference | Enables >95% efficient through-process without late-stage fluorination hazards |
| Conditions | 1.2 equiv (CF3CO)2O in i-PrOAc at 50 °C, followed by BnNH2 addition |
Procuring this specific compound allows manufacturers to bypass dangerous and low-yielding fluorination steps, drastically improving the safety and scalability of difluoropyrrolidine synthesis.
The unique asymmetric deprotonation behavior of 2,2-difluorosuccinic acid makes it an exceptional guest molecule in supramolecular electronics. When encapsulated within a gold-grafted aromatic oligoamide foldamer capsule, the binding and subsequent single-deprotonation of 2,2-difluorosuccinic acid breaks the capsule's symmetry. This complexation results in a massive reduction in the monolayer's vertical conductivity, dropping from 1.1 × 10^-9 ohm^-1 (empty capsule) to 1.4 × 10^-11 ohm^-1 [1]. Unfluorinated dicarboxylic acids lack the precise pKa differential required to trigger this specific symmetry-breaking protonation state.
| Evidence Dimension | Monolayer vertical conductivity (S) |
| Target Compound Data | 1.4 × 10^-11 ohm^-1 (Complexed with 2,2-difluorosuccinic acid) |
| Comparator Or Baseline | 1.1 × 10^-9 ohm^-1 (Empty foldamer capsule baseline) |
| Quantified Difference | ~80-fold decrease in charge transport conductivity |
| Conditions | Conducting-AFM measurements at low bias with 18 nN applied force on a gold substrate |
This demonstrates the compound's highly specialized utility in advanced materials procurement, where it acts as a precise electronic trigger for nanoscale sensors and diagnostic devices.
Directly leveraging its high-yield conversion to 2,2-difluorosuccinic anhydride, this compound is the optimal starting material for synthesizing 3,3-difluoropyrrolidines and difluoropyrazolines. These motifs are critical in the development of modern CNS therapeutics, including GluN2C/D subunit-selective NMDA receptor antagonists, where the pre-fluorinated precursor eliminates the need for hazardous late-stage fluorination [1].
Because the gem-difluoro group shifts the binding mechanism from noncompetitive to competitive in Mg2+-dependent porphobilinogen synthase (PBGS), this compound is highly recommended for research teams designing targeted antibiotics. It provides a validated pharmacophore that selectively targets bacterial PBGS pathways over human Zn2+-dependent variants [2].
Capitalizing on its unique pKa profile and asymmetric deprotonation, 2,2-difluorosuccinic acid is an ideal guest molecule for foldamer-based sensors. It is used to induce measurable symmetry breaking and an 80-fold modulation in charge transport conductivity within gold-grafted monolayers, making it highly valuable for nanotechnology and diagnostic material development[3].
Due to its exceptionally low primary pKa (1.93), 2,2-difluorosuccinic acid is procured as a specialized monomer for synthesizing advanced polyesters and polyamides. The incorporation of this highly acidic difluorinated unit allows formulators to precisely tune the proton-exchange capacity, swelling behavior, and degradation rates of specialized industrial resins [4].
Corrosive